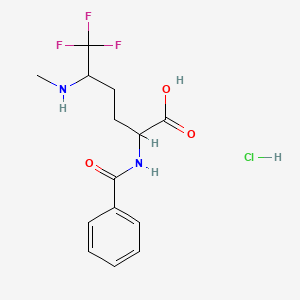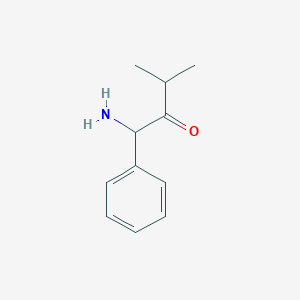
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure the formation of the target compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
These compounds share similar structural features but may differ in their chemical properties and applications
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-methyl-1-morpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
InChI-Schlüssel |
GSFDRBJHBVDBDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)

![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)






![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)

